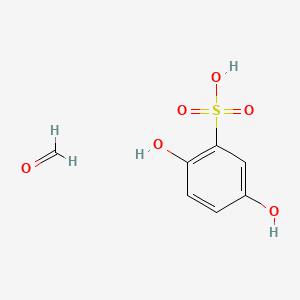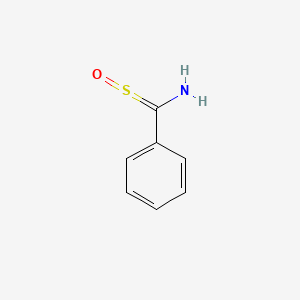
Thiobenzamide S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobenzamide S-oxide is a member of benzenes.
Applications De Recherche Scientifique
Hepatotoxicity Studies
Thiobenzamide S-oxide (TBSO) has been studied for its hepatotoxic effects. Chieli, Malvaldi, and Segnini (1980) found that TBSO induced liver centrilobular necrosis and impaired liver functions in rats, suggesting its involvement in liver damage caused by thiobenzamide (Chieli, Malvaldi, & Segnini, 1980). Hanzlik, Cashman, and Traiger (1980) also investigated the relative hepatotoxicity of various thiobenzamide derivatives, including TBSO, highlighting its significant hepatotoxic effects (Hanzlik, Cashman, & Traiger, 1980).
Microsomal Oxidation and Metabolism
Research by Tynes and Hodgson (1983) explored the microsomal oxidation pathways of thiobenzamide to TBSO in liver and lung microsomes. They identified two distinct pathways involving FAD-containing monooxygenase and cytochrome P-450 (Tynes & Hodgson, 1983). Hanzlik and Cashman (1983) further examined the microsomal metabolism of TB and TBSO, suggesting that the S-oxidation of TB to TBSO is a key step in its biotransformation (Hanzlik & Cashman, 1983).
Immune System Impact
Pasquinelli et al. (1989) conducted a study on the effects of thiobenzamide on the rat immune system. They found that TB and its proximal metabolite TBSO induced significant thymus cortex involution, affecting cell-mediated immunity and other immune responses (Pasquinelli et al., 1989).
Medicinal Chemistry and Drug Delivery
A novel study by Lee et al. (2021) explored the use of thiobenzamide derivatives in medical applications, particularly focusing on NO/H2S co-delivery from self-assembled nanoparticles for enhanced angiogenesis (Lee et al., 2021).
Molecular Structure Analysis
Bonamartini Corradi et al. (1999) investigated the crystal structure of thionicotinamide S-oxide, a related compound, providing insights into the molecular geometry and interactions of such compounds (Bonamartini Corradi et al., 1999).
Environmental and Biochemical Studies
Dodge et al. (2006) studied the metabolism of thiobenzamide and its S-oxide by Ralstonia pickettii, revealing the bacterium's ability to transform thioamide compounds, suggesting its role in environmental degradation processes (Dodge et al., 2006).
Propriétés
Numéro CAS |
20199-04-6 |
|---|---|
Nom du produit |
Thiobenzamide S-oxide |
Formule moléculaire |
C7H7NOS |
Poids moléculaire |
153.2 g/mol |
Nom IUPAC |
phenyl(sulfinyl)methanamine |
InChI |
InChI=1S/C7H7NOS/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,8H2 |
Clé InChI |
GZEKDPVRFJUKQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(=S=O)N |
Autres numéros CAS |
20199-04-6 |
Synonymes |
thiobenzamide-S-oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



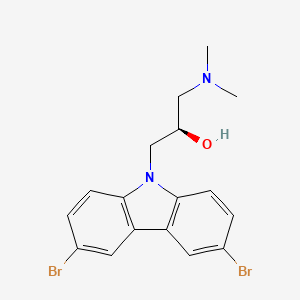
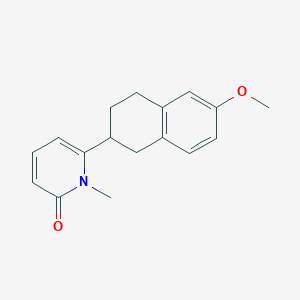
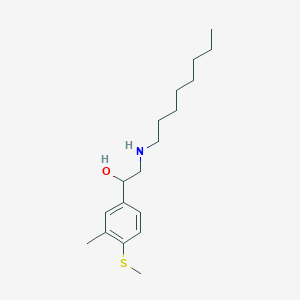
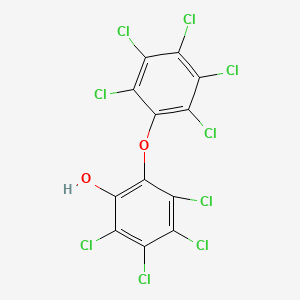
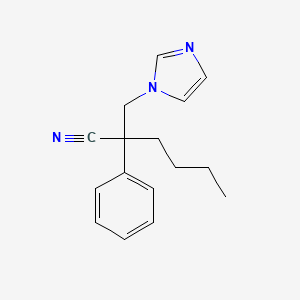
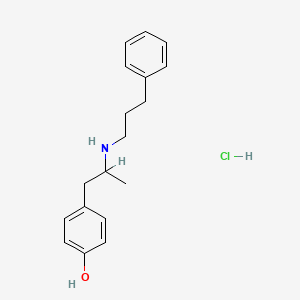
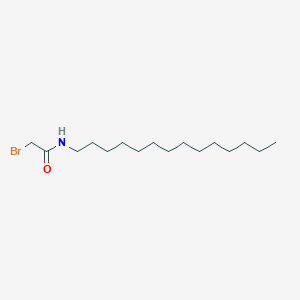
![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)
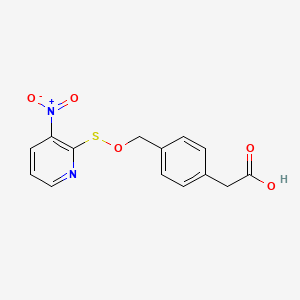
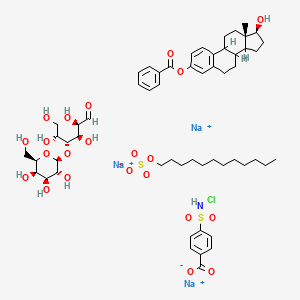
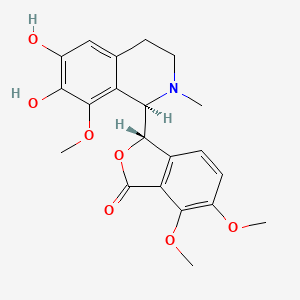
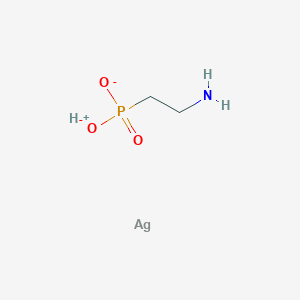
![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)
